

Application Notes and Protocols for Triphenyltin as a Biocide in Antifouling Paints

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

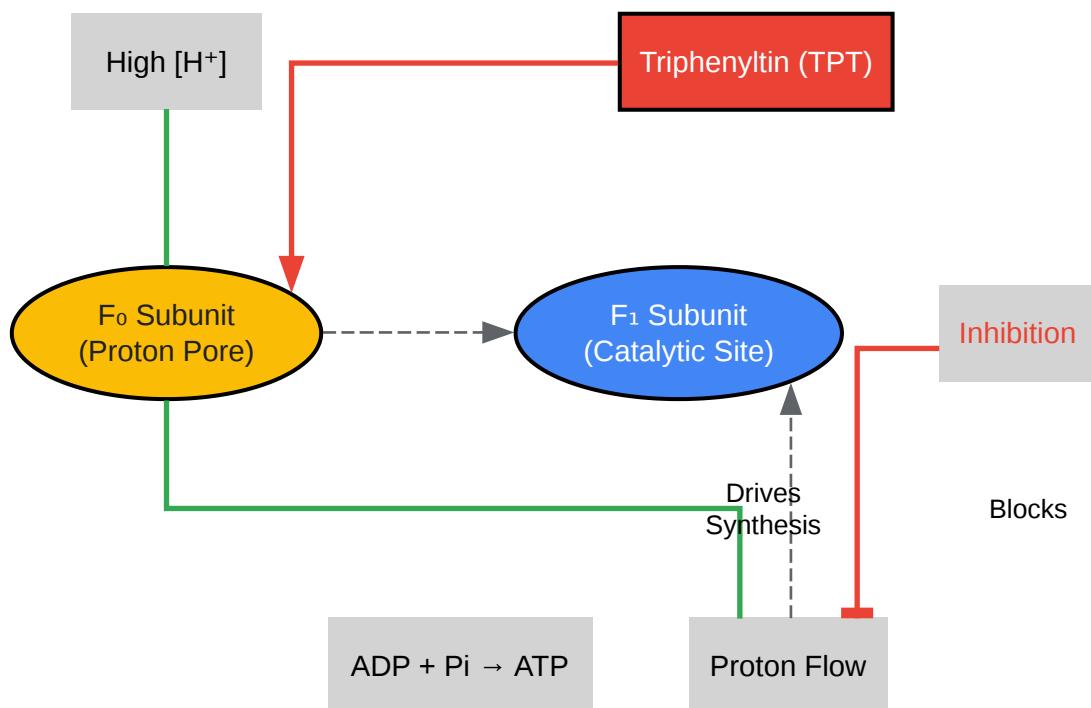
Compound Name: *Triphenyltin*

Cat. No.: *B1233371*

[Get Quote](#)

For Research Use Only. Not for clinical or diagnostic use.

Introduction


Triphenyltin (TPT) is an organotin compound historically used as a highly effective biocide in antifouling paints for marine vessels.^{[1][2]} Its primary function was to prevent the settlement and growth of fouling organisms such as barnacles, algae, and mollusks on ship hulls, thereby improving fuel efficiency and vessel speed. TPT-based paints, often used in conjunction with other compounds like tributyltin (TBT), offered long-lasting protection, with some formulations remaining effective for up to five years.^[1]

Despite its efficacy, the use of **triphenyltin** has been largely discontinued and heavily regulated due to its extreme toxicity to non-target marine life.^{[2][3]} The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems (AFS Convention) in 2001, which led to a global ban on the application of organotin-based antifouling paints by 2003 and a complete prohibition of their presence on ship hulls by 2008.^{[4][5][6]} Consequently, TPT is now primarily a compound of interest for environmental monitoring, toxicological research, and the development of safer alternatives.

Mechanism of Action

The biocidal activity of **triphenyltin** stems from its ability to disrupt cellular energy metabolism. TPT is a potent inhibitor of oxidative phosphorylation.^[7] Specifically, it targets the F₀ subunit of the F-type ATP synthase enzyme complex located in the inner mitochondrial membrane.^[8] By

binding to this proton pore, TPT blocks the flow of protons (H^+) that drives the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[4][8] This inhibition of ATP production ultimately leads to cell death in target fouling organisms.

[Click to download full resolution via product page](#)

Mechanism of TPT Inhibition of ATP Synthase.

Data Presentation

Table 1: Ecotoxicity of Triphenyltin Compounds

The following table summarizes the acute and chronic toxicity of **triphenyltin** compounds to various aquatic organisms. EC₅₀ (Median Effective Concentration) refers to the concentration causing an effect in 50% of the test population, while LC₅₀ (Median Lethal Concentration) is the concentration causing mortality in 50% of the test population.

Compound	Species	Endpoint	Duration	Concentration	Reference
Triphenyltin chloride	Gilthead seabream (Sparus aurata)	LC ₅₀	24 hr	34.2 µg/L	[1][9]
Triphenyltin chloride	Marine green algae	EC ₅₀	72 hr	0.92 µg/L (ppb)	[10]
Triphenyltin chloride	Carp	LC ₅₀	48 hr	55 µg/L (ppb)	[10]
Triphenyltin hydroxide	Fathead minnow (Pimephales promelas)	LC ₅₀	96 hr	5.4 µg/L (ppb)	[10]

Table 2: Regulatory Limits and Leaching Rates

Regulatory actions have focused on controlling the release of organotins into the environment. The "acceptable release rate" was a key metric before the outright ban.

Parameter	Value	Jurisdiction/BODY	Notes	Reference
Acceptable Release Rate	$\leq 4.0 \text{ }\mu\text{g}/\text{cm}^2/\text{day}$	U.S. EPA (historical)	For weeks 3 to 5 of paint lifetime.	[11]
Chronic Criterion	0.072 $\mu\text{g}/\text{L}$	U.S. EPA	To protect freshwater aquatic life (4-day average).	[11]
Acute Criterion	0.46 $\mu\text{g}/\text{L}$	U.S. EPA	To protect freshwater aquatic life (1-hour average).	[11]
Long-term ERL	0.23 ng/L	Netherlands (RIVM)	Environmental Risk Limit for fresh and saltwater.	[12]
Short-term ERL	0.47 $\mu\text{g}/\text{L}$	Netherlands (RIVM)	Environmental Risk Limit for concentration peaks.	[12]

Experimental Protocols

The following protocols are based on established international guidelines (e.g., OECD, ASTM) and methods cited in the scientific literature. They are intended as a guide for researchers.

Protocol 1: Acute Immobilisation Toxicity Test for *Daphnia* sp.

This protocol is adapted from OECD Test Guideline 202 to determine the acute toxicity (EC_{50}) of **triphenyltin**.[\[13\]](#)[\[14\]](#)

1. Principle: Young daphnids (less than 24 hours old) are exposed to a range of TPT concentrations for 48 hours. The concentration that causes 50% of the daphnids to become

immobilised (unable to swim) is determined.

2. Materials:

- Test Organism: *Daphnia magna*, neonates (<24h old).
- Test Chemical: **Triphenyltin** chloride (or other TPT salt).
- Solvent: Acetone or Dimethylformamide (DMF) for stock solution preparation.
- Reconstituted Freshwater (as per OECD 202 guidelines).
- Glass test vessels (e.g., 50 mL beakers).
- Pipettes, volumetric flasks.
- Incubator or temperature-controlled room ($20 \pm 2^\circ\text{C}$).
- pH meter, dissolved oxygen meter.

3. Procedure:

- Stock Solution: Prepare a concentrated stock solution of TPT in a suitable solvent. Due to TPT's low water solubility, a carrier solvent is necessary.
- Test Concentrations: Prepare a geometric series of at least five TPT concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 $\mu\text{g/L}$) by diluting the stock solution in reconstituted freshwater. Include a control (freshwater only) and a solvent control (freshwater with the highest concentration of solvent used).
- Test Setup:
 - Aliquot the test solutions into replicate glass vessels. Use at least 4 replicates per concentration, with 5 daphnids per vessel.
 - Ensure a volume of at least 2 mL per daphnid (e.g., 25 mL for 5 daphnids).
 - Randomly introduce the neonates into the test vessels.

- Incubation: Incubate the vessels for 48 hours at $20 \pm 2^\circ\text{C}$ with a 16:8 hour light:dark photoperiod. Do not feed the daphnids during the test.
- Observations:
 - At 24 and 48 hours, count the number of immobilised daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
 - Measure and record pH, temperature, and dissolved oxygen at the start and end of the test.
- Data Analysis: Use statistical methods (e.g., Probit analysis, Logit) to calculate the 48-hour EC₅₀ value and its 95% confidence limits.

Protocol 2: Determination of TPT Leaching Rate from a Coated Surface

This protocol is based on the principles of the ASTM D5108-90 standard test method using a rotating cylinder apparatus.[\[15\]](#)

1. Principle: A test cylinder coated with TPT-containing antifouling paint is rotated in artificial seawater for a defined period. The concentration of TPT leached into the seawater is measured, and the release rate per unit area is calculated.

2. Materials:

- Rotating cylinder apparatus.[\[16\]](#)
- Glass test cylinder (e.g., 6.5 cm diameter).[\[16\]](#)
- Measuring container with baffles (approx. 2 L capacity).[\[16\]](#)
- TPT-containing antifouling paint.
- Artificial seawater (as per ASTM D1141).
- Temperature and pH control system ($25 \pm 1^\circ\text{C}$, pH 8.1 ± 0.1).

- Analytical equipment for TPT quantification (GC-MS or LC-MS/MS).

3. Procedure:

- Cylinder Preparation: Apply the antifouling paint to the test cylinder according to the manufacturer's instructions. Allow it to cure completely. Measure and record the surface area of the painted portion.

- Apparatus Setup:

- Place the coated cylinder in the measuring container and fill with a known volume of artificial seawater.

- Place the container in the holding tank to maintain constant temperature.

- Leaching:

- Rotate the cylinder at a fixed speed (e.g., 60 rpm) for a specified duration (e.g., 1 hour).
[\[15\]](#)

- This leaching procedure is repeated at defined time intervals over a period of up to 45 days (e.g., on days 1, 3, 7, 10, 14, 21, 28, 35, 45) to determine the release rate over the paint's lifetime.[\[15\]](#)

- Sample Collection: After each rotation period, stop the apparatus and immediately take a water sample from the measuring container for TPT analysis. The seawater in the measuring container is replaced with fresh artificial seawater before the next leaching interval.

- Analysis: Quantify the TPT concentration in the collected water samples using an appropriate analytical method (see Protocol 3).

- Calculation: Calculate the release rate (R) in $\mu\text{g}/\text{cm}^2/\text{day}$ using the formula:

- $$R = (C \times V) / (A \times T)$$

- Where:

- C = Concentration of TPT in seawater ($\mu\text{g}/\text{L}$)

- V = Volume of seawater in the container (L)
- A = Surface area of the painted cylinder (cm^2)
- T = Duration of the leaching interval (days)

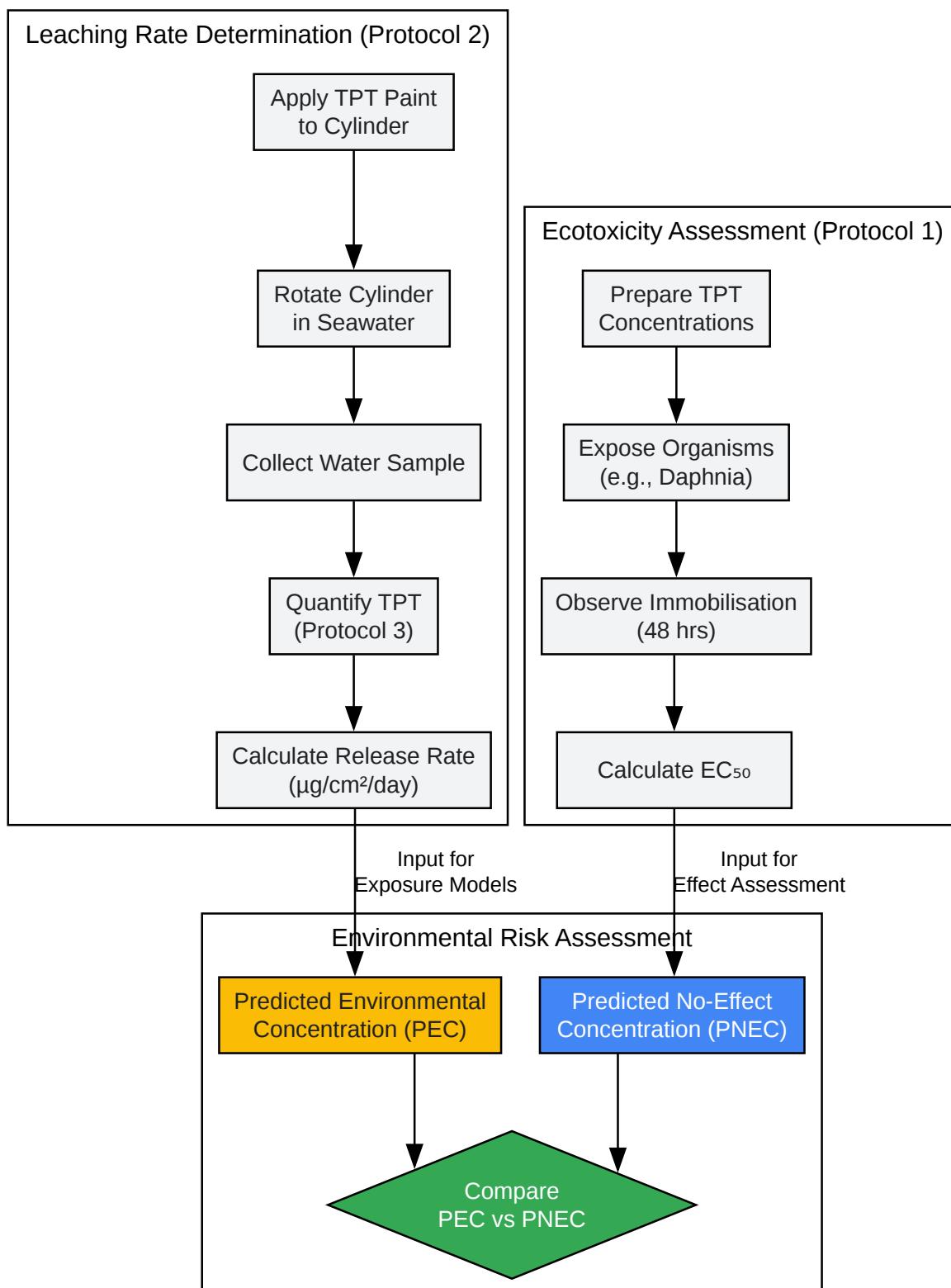
Protocol 3: Quantification of TPT in Water by GC-MS

This protocol describes a common method for analyzing TPT in water, involving derivatization and gas chromatography-mass spectrometry.[\[5\]](#)[\[17\]](#)

1. Principle: Ionic organotin compounds are not volatile enough for GC analysis. They are first converted to volatile ethylated derivatives. These derivatives are then extracted from the water sample into an organic solvent, concentrated, and analyzed by GC-MS.

2. Materials:

- Gas Chromatograph with Mass Spectrometer (GC-MS).
- Separatory funnel (1 L).
- Sodium tetraethylborate (NaBET_4) solution (2% w/v in 0.1 M NaOH), derivatizing agent.[\[5\]](#)
- Acetic acid/sodium acetate buffer (pH 5).[\[5\]](#)
- Pentane or Dichloromethane (high purity, for extraction).[\[5\]](#)[\[17\]](#)
- Anhydrous sodium sulfate.
- Nitrogen evaporator.
- Internal standard (e.g., Tripropyltin).


3. Procedure:

- Sample Preparation:
 - Take a known volume of water sample (e.g., 400 mL).[\[5\]](#)

- Adjust the pH to ~5 using the acetate buffer.[5]
- Add the internal standard.
- Derivatization:
 - Add 1-2 mL of the 2% NaBET₄ solution to the sample.[6][18]
 - Gently mix and allow the reaction to proceed for a set time (e.g., 30-60 minutes).[6][17][18]
- Extraction:
 - Transfer the sample to a separatory funnel.
 - Add a portion of extraction solvent (e.g., 50 mL of pentane) and shake vigorously for 2-10 minutes.[5][17]
 - Allow the layers to separate and collect the organic (upper) layer.
 - Repeat the extraction twice more with fresh solvent and combine the organic extracts.
- Drying and Concentration:
 - Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
 - Concentrate the extract to a final volume of ~0.5-1.0 mL using a gentle stream of nitrogen.[5]
- GC-MS Analysis:
 - Inject a small volume (e.g., 1-3 µL) of the concentrated extract into the GC-MS.
 - Use an appropriate temperature program and a suitable capillary column (e.g., DB-5ms) to separate the ethylated organotin compounds.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for ethylated TPT and the internal standard.

- Quantification: Create a calibration curve using standards prepared in the same manner. Quantify the TPT concentration in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Workflows and Relationships

[Click to download full resolution via product page](#)

Experimental Workflow for TPT Environmental Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute toxicity effects of tributyltin chloride... - Pergamos [pergamos.lib.uoa.gr]
- 2. cms.deltares.nl [cms.deltares.nl]
- 3. smithers.com [smithers.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. asn.sn [asn.sn]
- 8. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. nsclc.olemiss.edu [nsclc.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. f.scievent.com [f.scievent.com]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Triphenyltin as a Biocide in Antifouling Paints]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1233371#triphenyltin-as-a-biocide-in-antifouling-paints>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com